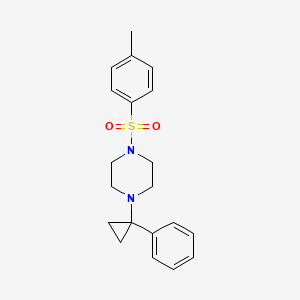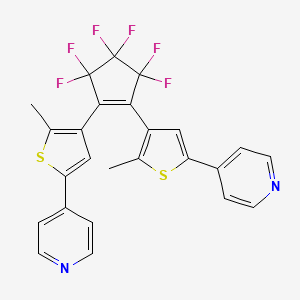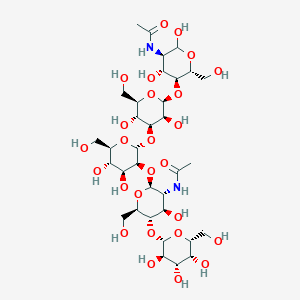
Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a complex oligosaccharide. This compound is composed of multiple sugar units linked together through glycosidic bonds. It is often found in various biological systems and plays a crucial role in cellular recognition and signaling processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups are used to selectively block hydroxyl groups that are not involved in the glycosylation reaction.
Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors. Common reagents include trichloroacetimidates and thioglycosides.
Deprotection: Removal of protecting groups to yield the final oligosaccharide.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for extensive protection and deprotection steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups within the sugar units to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, leading to the formation of different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Glycosyl donors like trichloroacetimidates and thioglycosides are used under acidic or basic conditions.
Major Products
The major products of these reactions include various derivatives of the original oligosaccharide, such as oxidized or reduced forms, and oligosaccharides with different glycosidic linkages.
Wissenschaftliche Forschungsanwendungen
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool in studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycosylated products, such as bioactive compounds and functional foods.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The precise mechanism involves the binding of the oligosaccharide to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Uniqueness
The uniqueness of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose lies in its specific glycosidic linkages and the presence of acetylamino groups. These structural features confer unique biological activities and make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C34H58N2O26 |
|---|---|
Molekulargewicht |
910.8 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(42)35-15-20(47)26(13(6-40)54-30(15)53)60-33-25(52)28(19(46)12(5-39)56-33)61-34-29(23(50)18(45)11(4-38)57-34)62-31-16(36-9(2)43)21(48)27(14(7-41)58-31)59-32-24(51)22(49)17(44)10(3-37)55-32/h10-34,37-41,44-53H,3-7H2,1-2H3,(H,35,42)(H,36,43)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-,27-,28+,29+,30?,31+,32+,33+,34-/m1/s1 |
InChI-Schlüssel |
OCSOBSUUWBKZDH-IOJVFWHYSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)NC(=O)C)O)CO)CO)O)CO)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
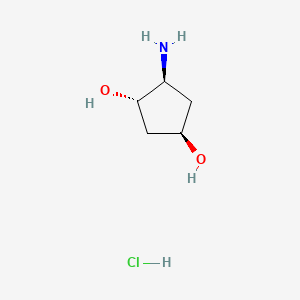

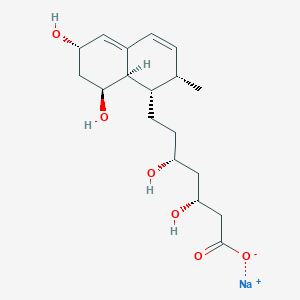
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)


